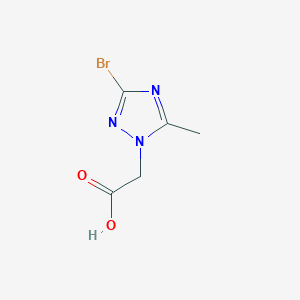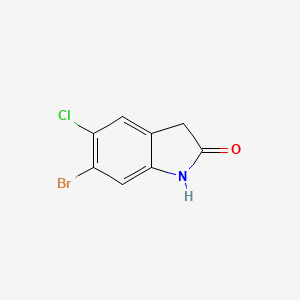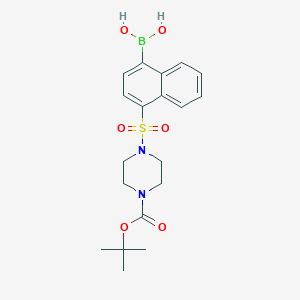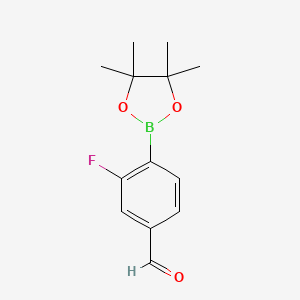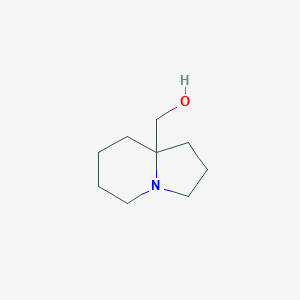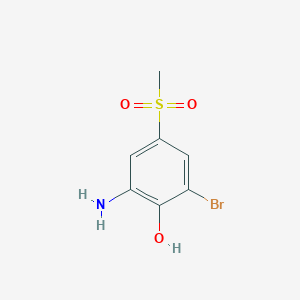
2-Amino-6-bromo-4-(methylsulfonyl)phenol
Vue d'ensemble
Description
“2-Amino-6-bromo-4-(methylsulfonyl)phenol” is a compound with the molecular formula C7H8BrNO3S . It is a derivative of phenol, which is an antiseptic and disinfectant .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group, an amino group, a bromo group, and a methylsulfonyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
As a derivative of phenol, “this compound” may exhibit similar reactivity. Phenols are known to be weak organic acids that can neutralize bases to form salts and water in exothermic reactions .Applications De Recherche Scientifique
Biological Activities of Sulfonamide-Derived Compounds
- Sulfonamide-derived ligands, similar in structure to 2-Amino-6-bromo-4-(methylsulfonyl)phenol, and their metal complexes exhibit significant antibacterial and antifungal activities. This indicates potential applications in developing antimicrobial agents (Chohan & Shad, 2011).
Sulfonation of Phenols and Derivatives
- Research on the sulfonation of phenols, including those with structures similar to this compound, has provided insights into the formation of sulfonic acids. These findings are crucial for chemical synthesis processes in industries (Wit, Woldhuis, & Cerfontain, 2010).
Antitrypanosomal Potential
- Compounds structurally related to this compound have been identified as potential antitrypanosomal agents. This highlights their possible use in treating diseases like sleeping sickness (Veale et al., 2019).
Nanofiltration Membrane Development
- Novel sulfonated aromatic diamine monomers, similar in functionality to this compound, have been used to create improved nanofiltration membranes. These membranes have applications in water treatment, particularly in dye removal (Liu et al., 2012).
Catalytic Activities in Metal Complexes
- Unsaturated phenol-based ligands, related to this compound, have been used in the synthesis of metal complexes. These complexes show promising catalytic activities, which can be applied in various industrial and pharmaceutical processes (Hossain et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-bromo-4-(methylsulfonyl)phenol may also interact with various biological targets.
Mode of Action
It’s worth noting that amines, like the one present in this compound, are chemical bases that can neutralize acids to form salts plus water . This acid-base reaction is exothermic and could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-Amino-6-bromo-4-(methylsulfonyl)phenol plays a significant role in biochemical reactions due to its reactive functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions. The methylsulfonyl group enhances the compound’s solubility and stability. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic efficiency and substrate specificity .
Cellular Effects
This compound exhibits diverse effects on different types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may influence the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These cellular effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins, altering their conformation and activity. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions are essential for understanding how this compound exerts its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound may undergo chemical transformations, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular functions, such as alterations in cell proliferation, differentiation, and viability. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular functions or providing therapeutic benefits. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity. Identifying the threshold doses and understanding the dose-response relationship is essential for determining the safe and effective use of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized through oxidation, reduction, conjugation, and other biochemical reactions. The metabolites formed during these processes can have different biological activities and effects on cellular functions. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffused into cells. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is essential for predicting its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, influencing the functions of these organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-amino-6-bromo-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQNATBOPYYDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


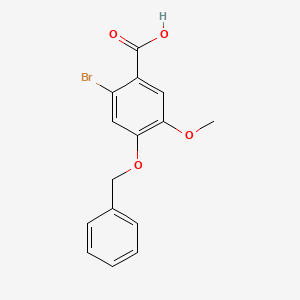
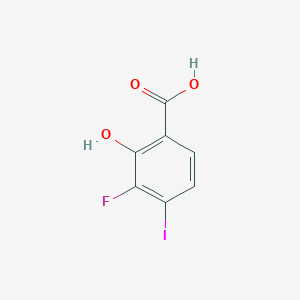

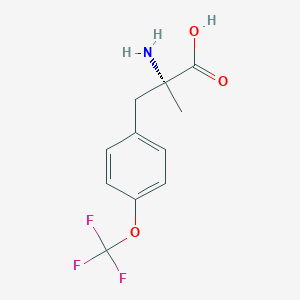
![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)
